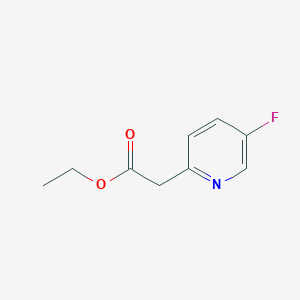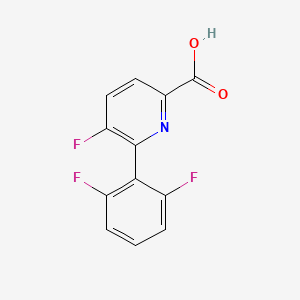
6-(2,6-Difluorophenyl)-5-fluoropicolinic acid
Übersicht
Beschreibung
2,6-Difluorophenylacetic acid is a compound that contains a benzene ring with two fluorine atoms and an acetic acid group . It has a molecular weight of 172.13 g/mol . Another similar compound, 2,6-Difluorophenylboronic acid, has a molecular weight of 157.911 Da .
Synthesis Analysis
2,6-Difluorophenylboronic acid can be used as a substrate in the Suzuki–Miyaura coupling reaction with 4-chloro-3-methylanisole .
Molecular Structure Analysis
The molecular structure of 2,6-Difluorophenylacetic acid consists of a benzene ring with two fluorine atoms and an acetic acid group . The molecular structure of 2,6-Difluorophenylboronic acid consists of a benzene ring with two fluorine atoms and a boronic acid group .
Chemical Reactions Analysis
A novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been synthesized. Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Physical And Chemical Properties Analysis
2,6-Difluorophenylacetic acid is a white crystalline powder with a melting point of 98°C to 101°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Herbicidal Use
6-(2,6-Difluorophenyl)-5-fluoropicolinic acid is involved in the synthesis of novel fluoropicolinate herbicides. A study by Johnson et al. (2015) in "Organic Letters" describes the synthesis of 4-amino-5-fluoropicolinates through the cascade cyclization of fluoroalkyl alkynylimines with primary amines. This method allowed the creation of picolinic acids with various alkyl or aryl substituents at the 6-position, potentially useful as herbicides. These compounds were previously inaccessible via traditional cross-coupling chemistry, marking a significant advancement in herbicide development Johnson et al. (2015).
Antibacterial Applications
In the realm of antibacterial research, similar compounds to 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid have shown promise. For instance, Kuramoto et al. (2003) in the "Journal of Medicinal Chemistry" developed novel N-1 substituents of naphthyridones and quinolones, resulting in compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. Their study emphasized the importance of specific molecular orientations and substitutions for enhanced antibacterial efficacy Kuramoto et al. (2003).
Organic Light-Emitting Diodes (OLEDs)
Research in the field of OLEDs has also incorporated similar fluoroquinolines. Huo et al. (2015) in the "New Journal of Chemistry" synthesized novel 8-hydroxyquinoline metallic derivatives, displaying strong fluorescence suitable for yellow OLEDs. The study highlighted how substituents like fluorine and chlorine can significantly affect the properties of these compounds, thus influencing OLED performance Huo et al. (2015).
Cancer Research and Imaging
In cancer research, compounds structurally similar to 6-(2,6-Difluorophenyl)-5-fluoropicolinic acid have been used in therapeutic and diagnostic contexts. For instance, Machover et al. (1992) in the "Journal of the National Cancer Institute" explored the use of fluorouracil combined with folinic acid in treating advanced colorectal carcinoma, demonstrating the potentiation of anticancer effects Machover et al. (1992). Additionally, Collier et al. (2017) in "Journal of Labelled Compounds & Radiopharmaceuticals" discussed the synthesis of [18 F]MK-6240, a radiopharmaceutical for PET imaging of neurofibrillary tangles in the brain, relevant in neurological disorders like Alzheimer's Collier et al. (2017).
Safety And Hazards
Zukünftige Richtungen
The future directions of these compounds could involve their use in the synthesis of other complex molecules. For example, 2,6-Difluorophenylboronic acid can be used to prepare 4-bromo-2,3′,5′,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors .
Eigenschaften
IUPAC Name |
6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3NO2/c13-6-2-1-3-7(14)10(6)11-8(15)4-5-9(16-11)12(17)18/h1-5H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLXIKVEJUZXQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=C(C=CC(=N2)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Difluorophenyl)-5-fluoropicolinic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

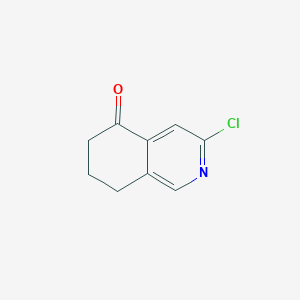
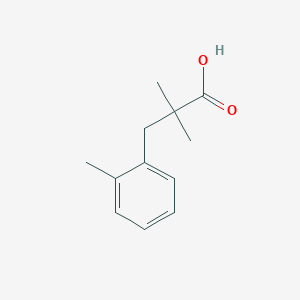
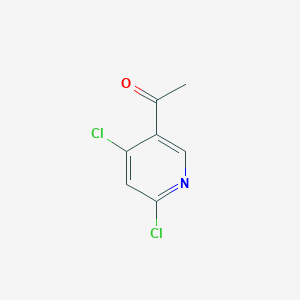
![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B1457133.png)

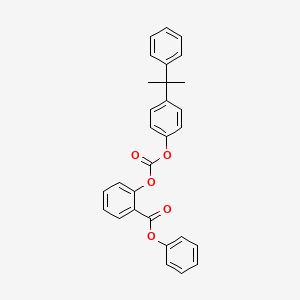
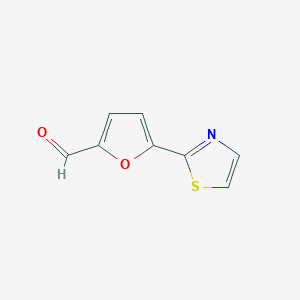
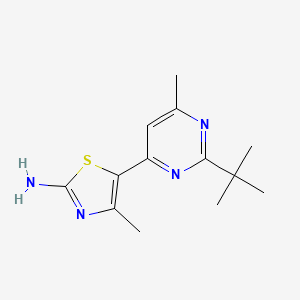
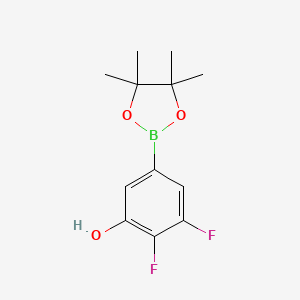
![Tert-butyl 4-[methyl(tetrahydropyran-4-YL)amino]piperidine-1-carboxylate](/img/structure/B1457142.png)
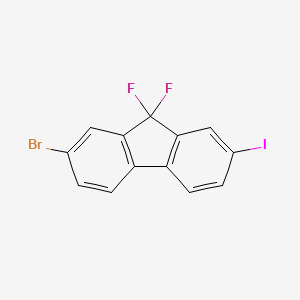
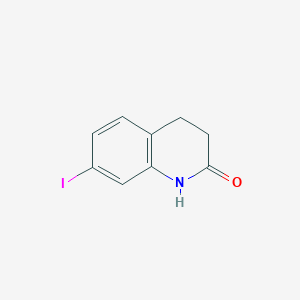
![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1457148.png)
